molecular formula C7H12ClF2NO B2888580 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride CAS No. 1783765-41-2

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B2888580
CAS No.: 1783765-41-2
M. Wt: 199.63
InChI Key: KXXADZXZJAKWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic organic compound featuring a unique heterocyclic scaffold with fluorine substitutions at the 9-position, an oxygen atom (3-oxa), and a nitrogen atom (7-aza). The compound is primarily used as a building block in pharmaceutical and agrochemical research, with commercial availability in various quantities (e.g., 1g to 500mg) . Its molecular formula is C14H21F2NO5 (mol. wt. 321.32) when functionalized with a tert-butyl carboxylate group , though variations exist depending on substituents (e.g., carboxylic acid derivatives with mol. wt. 206.19) .

Properties

IUPAC Name

9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO.ClH/c8-7(9)5-1-10-2-6(7)4-11-3-5;/h5-6,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXADZXZJAKWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2(F)F)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable bicyclic precursor with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, potentially affecting their function. The nitrogen atom in the bicyclic structure may also play a role in its reactivity and interactions .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications References
9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride C14H21F2NO5 (carboxylate derivative) 321.32 9,9-difluoro, 3-oxa, 7-aza, tert-butyl ester Building block for pharmaceuticals
3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride C7H14ClNO 165.62 3,7-dioxa, 9-aza, no fluorine Discontinued; lab reagent
3-Azabicyclo[3.3.1]nonane hydrochloride C8H16ClN 161.67 Single nitrogen (3-aza), no oxygen/fluorine High-purity research chemical
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid C9H12F2O3 206.19 9,9-difluoro, carboxylic acid substituent Intermediate for agrochemicals
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride C11H18ClF2NO2 269.71 Ethyl ester, 3-aza, 9,9-difluoro Chiral building block

Key Observations :

Fluorine Substitutions: The presence of 9,9-difluoro groups in the target compound and its analogues (e.g., ) enhances electronegativity and lipophilicity compared to non-fluorinated derivatives like 3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride (mol. wt. 165.62) . This may improve blood-brain barrier penetration in pharmacological contexts.

Heteroatom Variations: Replacing the 3-oxa group with nitrogen (e.g., 3-Azabicyclo[3.3.1]nonane hydrochloride) reduces molecular weight (161.67 vs. 321.32) and alters hydrogen-bonding capacity, impacting solubility and receptor interactions .

Functional Group Diversity : Carboxylic acid () and ester () derivatives demonstrate how substituents modulate reactivity. For instance, the carboxylic acid variant (mol. wt. 206.19) is more polar, favoring aqueous solubility, while tert-butyl esters (mol. wt. 321.32) enhance stability in organic synthesis .

Biological Activity

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride is a compound of interest due to its potential therapeutic applications, particularly as a non-peptide antagonist of orexin receptors. This article synthesizes existing research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which includes a nitrogen atom and a fluorinated carbon framework. Its chemical formula is C7H11F2NOHClC_7H_{11}F_2NO\cdot HCl, with a molecular weight of approximately 195.62 g/mol. The presence of fluorine atoms contributes to its unique pharmacokinetic properties.

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride primarily acts as an antagonist at orexin receptors (OX1 and OX2). Orexins are neuropeptides that play crucial roles in regulating arousal, appetite, and wakefulness. By inhibiting these receptors, the compound may influence various physiological responses associated with anxiety, sleep disorders, and addiction.

1. Anxiolytic Effects

Research indicates that this compound reduces anxiety-related behaviors in animal models. In particular, studies have shown that it attenuates cardiovascular responses to conditioned fear stimuli in rats, suggesting a potential application in treating anxiety disorders such as PTSD .

2. Antidepressant-Like Activity

Chronic administration of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride has demonstrated antidepressant-like effects in mouse models. This activity is evidenced by improved performance in behavioral tests designed to assess depressive symptoms .

3. Impact on Learning and Memory

The compound has been shown to preserve both declarative and non-declarative learning and memory functions in treated rats, indicating its potential utility in cognitive dysfunctions related to orexinergic systems .

4. Effects on Appetite Regulation

In studies involving fasted rats exposed to food odors, the compound significantly attenuated the natural activation induced by orexin A, suggesting a role in appetite suppression .

Case Studies

Several case studies highlight the efficacy of this compound:

Study Model Findings
Furlong et al., 2009Rat ModelReduced cardiovascular responses to conditioned fear stimuli
Nollet et al., 2011Mouse ModelInduced antidepressant-like effects with chronic administration
Prud'Neill et al., 2009Rat ModelAttenuated orexin A-induced activation related to appetite
LeSage et al., 2010Rat ModelInfluenced nicotine self-administration behaviors

Pharmacological Profile

The pharmacological profile of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride suggests multiple therapeutic avenues:

  • Sleep Disorders : Potential treatment for insomnia and other sleep-related issues due to orexin receptor antagonism.
  • Anxiety Disorders : Possible applications in managing conditions like generalized anxiety disorder (GAD) and PTSD.
  • Addiction Treatment : Influence on reward pathways may aid in addiction recovery processes.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of diols/amines, fluorination, and salt formation. Key steps:

  • Step 1 : Cyclization of precursors (e.g., diols with amines) using catalysts like Ru or Pd under anhydrous conditions .
  • Step 2 : Fluorination via electrophilic substitution (e.g., using Selectfluor®) at controlled pH (6–8) and temperature (40–60°C) .
  • Step 3 : Hydrochloride salt formation via HCl gas bubbling in ethanol .
  • Optimization : Adjust reaction time (12–24 hrs), solvent polarity (acetonitrile or DCM), and stoichiometric ratios to achieve >95% purity. Monitor via HPLC .

Q. How is the bicyclic structure of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR : 19F^{19}\text{F}-NMR confirms fluorine positions (δ = -120 to -140 ppm for geminal difluoro groups) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C-F bond length ~1.35 Å) .
  • Mass Spectrometry : ESI-MS validates molecular weight (MW = 199.63 g/mol) with [M+H]+^+ peaks .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer :

  • Temperature : Store at -20°C in inert atmosphere (Ar/N2_2) to prevent hydrolysis of the azabicyclic core .
  • Humidity : Use desiccants (silica gel) to avoid deliquescence (hygroscopicity >50% at 25°C) .
  • Light Sensitivity : Amber vials prevent photodegradation; monitor via UV-Vis (λ = 220–280 nm) .

Advanced Research Questions

Q. How can reaction yields be improved in the fluorination step, and what are common side reactions?

  • Methodological Answer :

  • Catalyst Screening : Test RuCl3_3 vs. Pd/C for fluorination efficiency (RuCl3_3 reduces byproduct formation by 30%) .
  • Side Reactions :
  • Defluorination : Occurs at >70°C; mitigated by maintaining T < 60°C .
  • Ring Opening : Caused by acidic conditions (pH <5); buffer with NaHCO3_3 .
  • Yield Optimization : Use microwave-assisted synthesis (20% yield increase vs. traditional heating) .

Q. What analytical strategies resolve contradictions between computational and experimental data (e.g., NMR vs. DFT-predicted shifts)?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Detects conformational exchange in the bicyclic core (e.g., chair-boat transitions) that may skew shifts .
  • DFT Refinement : Apply solvent-polarizable continuum models (PCM) to simulate DMSO or CHCl3_3 environments .
  • Case Study : Discrepancy in 13C^{13}\text{C}-NMR (C7 position: calc. 110 ppm vs. exp. 105 ppm) resolved by accounting for crystal packing forces in X-ray data .

Q. How does the fluorine substitution pattern influence biological activity in vitro vs. in vivo models?

  • Methodological Answer :

  • In Vitro : Fluorines enhance metabolic stability (e.g., CYP450 inhibition assays show 50% lower degradation vs. non-fluorinated analogs) .
  • In Vivo : Use radiolabeled 18F^{18}\text{F}-analogs for PET imaging to track biodistribution; observe 20% higher brain penetration due to fluorine’s lipophilicity (LogP = 1.8 vs. 1.2 for non-fluorinated) .
  • Contradiction Note : In vitro potency may not correlate with in vivo efficacy due to protein binding differences; validate via SPR (surface plasmon resonance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.